(2-Amino-3-phenylpropyl)phosphonic acid
Description
Structure
3D Structure
Properties
CAS No. |
87601-60-3 |
|---|---|
Molecular Formula |
C9H14NO3P |
Molecular Weight |
215.19 g/mol |
IUPAC Name |
(2-amino-3-phenylpropyl)phosphonic acid |
InChI |
InChI=1S/C9H14NO3P/c10-9(7-14(11,12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10H2,(H2,11,12,13) |
InChI Key |
CRXXBOZEENXCFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CP(=O)(O)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2 Amino 3 Phenylpropyl Phosphonic Acid Analogues
Advanced Synthetic Strategies for the Core Scaffold
The creation of the (2-Amino-3-phenylpropyl)phosphonic acid backbone requires sophisticated synthetic methods to control the stereochemistry at the C2 position and to efficiently introduce the phosphonic acid group.
Stereoselective Approaches for Enantiomeric Purity
Achieving high enantiomeric purity is crucial for the biological activity of this compound analogues. One effective strategy involves the nucleophilic addition of a phosphite (B83602) source to a chiral imine. For instance, the addition of phosphinates to chiral imines derived from (S)-α-methylbenzylamine can produce α-amino-C-phosphinates with moderate diastereoselectivity. Subsequent hydrolysis and hydrogenolysis can then yield the optically active α-amino-C-phosphinic acids researchgate.net.
Another powerful approach utilizes chiral auxiliaries, such as (S)-N-(tert-butanesulfinyl)imines. The nucleophilic attack of an anion generated from ethyl (1,1-diethoxyethyl)methylphosphinate on these chiral imines allows for the highly stereoselective synthesis of β-aminophosphinates, often with greater than 95% enantiomeric excess (ee) researchgate.net. Although this method generates a β-amino phosphinate, the principles of using a chiral sulfinyl group to direct the stereoselective addition of a phosphorus nucleophile are applicable to the synthesis of the desired γ-amino phosphonic acid scaffold.
Organocatalysis has also emerged as a valuable tool for the enantioselective synthesis of aminophosphonates. Chiral catalysts, such as quinine- or hydroquinine-derived quaternary ammonium (B1175870) salts, can facilitate the α-amidoalkylation of dimethyl phosphite with 1-(N-acylamino)alkyltriphenylphosphonium salts, yielding enantiomerically enriched α-aminophosphonates with up to 92% ee nih.gov. This method offers a pathway to transform racemic N-protected α-amino acids into their non-racemic phosphonic acid counterparts nih.gov.
Preparation of Precursors and Intermediates (e.g., γ-(N·methoxy)-Amino-Phosphonic Acids Dimethyl Esters)
The synthesis of key precursors is a critical step in the construction of the final phosphonic acid analogues. While the direct synthesis of γ-(N-methoxy)-Amino-Phosphonic Acids Dimethyl Esters is not extensively documented in publicly available literature, the synthesis of related N-alkoxy and N-hydroxy aminophosphonates provides insight into potential synthetic routes.
The synthesis of γ-amino-β-hydroxy alkylphosphonates has been reported, which can serve as precursors for further modification researchgate.net. These are often prepared through multi-step sequences involving the diastereoselective construction of carbon-heteroatom quaternary stereogenic centers researchgate.net. General methods for preparing N-substituted aminomethylphosphonic acids often involve a two-step process: initial synthesis of the ester derivative followed by hydrolysis mdpi.com. The Mannich-type reaction, involving the condensation of an amine, an aldehyde, and a phosphite, is a common method for generating the core aminophosphonate structure mdpi.comnih.gov. To obtain an N-methoxy derivative, hydroxylamine (B1172632) or a protected version thereof could potentially be used as the amine component in such a reaction, followed by esterification to yield the dimethyl ester.
Functionalization and Analog Design
Functionalization of the this compound scaffold allows for the exploration of structure-activity relationships and the development of tailored biological probes.
Phenyl Ring Substitution Effects on Synthetic Routes (e.g., Halogenation)
The introduction of substituents, particularly halogens, onto the phenyl ring can significantly influence the biological activity of the resulting analogues. A library of phosphonic acid analogues of homophenylalanine and phenylalanine containing fluorine and bromine atoms in the phenyl ring has been synthesized to evaluate their inhibitory properties against alanyl aminopeptidases nih.gov.
The synthesis of these halogenated analogues typically begins with the corresponding substituted phenylpropionic acid. A common synthetic sequence involves:
Esterification of the substituted phenylpropionic acid.
Reduction of the ester to the corresponding alcohol.
Oxidation of the alcohol to the aldehyde.
Condensation of the aldehyde with benzyl (B1604629) carbamate (B1207046) and triphenyl phosphite to form the protected diphenyl 1-aminoalkylphosphonate.
Hydrolysis of the phosphonate (B1237965) esters and removal of the protecting group to yield the final halogenated this compound nih.gov.
The choice of halogen and its position on the phenyl ring can impact reaction yields and the purification process, but generally, the synthetic route is amenable to a variety of substitutions nih.gov.
| Compound | Phenyl Ring Substitution |
| 1-amino-3-(3-fluorophenyl) propylphosphonic acid | 3-Fluoro |
| 1-amino-3-(4-fluorophenyl) propylphosphonic acid | 4-Fluoro |
| 1-amino-3-(4-bromophenyl) propylphosphonic acid | 4-Bromo |
| 1-amino-3-(3,4-difluorophenyl) propylphosphonic acid | 3,4-Difluoro |
This table showcases examples of halogenated analogues of this compound that have been synthesized. nih.gov
N-Terminal and Phosphonate Group Modifications for Biological Probes
Modification of the N-terminal amino group and the phosphonate moiety is a key strategy for developing biological probes, such as fluorescently labeled compounds or prodrugs with improved cell permeability.
N-Terminal Modification: The N-terminal α-amino group is a unique reactive site that can be selectively modified. Fluorescent labeling can be achieved by reacting the N-terminus with amine-reactive fluorescent dyes, such as those containing succinimidyl ester or isothiocyanate functional groups nih.govthermofisher.com. The reaction pH is a critical factor for achieving selectivity; the pKa of the α-amino group is typically lower than that of lysine (B10760008) ε-amino groups, allowing for selective modification at a near-neutral pH thermofisher.com. For instance, fluorescently-labeled peptides have been successfully used for sequence analysis and cellular localization studies nih.govnih.gov.
Phosphonate Group Modification: The highly charged phosphonate group at physiological pH often hinders cell membrane penetration. To overcome this, the phosphonate can be masked as a prodrug, typically as a phosphonate ester nih.govfrontiersin.org. These prodrugs are designed to be cleaved enzymatically within the cell to release the active phosphonic acid nih.gov. Common prodrug strategies include the formation of acyloxyalkyl esters (e.g., pivaloyloxymethyl (POM) esters) or amino acid phosphoramidates nih.govfrontiersin.org. These modifications render the molecule more lipophilic, facilitating its transport across biological membranes nih.gov.
| Prodrug Moiety | Description |
| Pivaloyloxymethyl (POM) | An acyloxyalkyl ester that is cleaved by esterases to release the active phosphonic acid and formaldehyde (B43269) nih.gov. |
| Isopropoxycarbonyloxymethyl (POC) | An alkoxycarbonyl ester that functions similarly to POM esters, improving oral bioavailability frontiersin.org. |
| Amino Acid Phosphoramidates | The phosphonate is linked to an amino acid via a phosphoramidate (B1195095) bond, which can be cleaved by phosphoramidases nih.gov. |
This table provides examples of common prodrug moieties used to mask the phosphonate group, enhancing cellular uptake.
Incorporation into Biomimetic Peptide Structures
Incorporating this compound into peptide chains creates phosphonopeptides, which are valuable as enzyme inhibitors and mimics of the tetrahedral transition state of peptide bond hydrolysis nih.govnih.gov.
The synthesis of phosphonopeptides can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methods mdpi.comnih.govchempep.com. In a common approach, the N-protected this compound monoester is activated and then coupled to the N-terminus of a growing peptide chain nih.gov. Alternatively, an N-protected amino acid can be coupled to the amino group of the aminophosphonic acid ester nih.gov.
For solid-phase synthesis, building blocks compatible with standard SPPS protocols, such as Fmoc-protected phosphinic dipeptide analogues, have been developed nih.gov. These synthons allow for the efficient and systematic construction of complex phosphonopeptides on a solid support researchgate.netnih.gov. The synthesis of phosphonopeptides containing a C-terminal α-aminoalkylphosphonic acid has been achieved via a Mannich-type reaction of N-protected amino amides, aldehydes, and phosphorus trichloride, followed by hydrolysis researchgate.net.
The choice of protecting groups for the phosphonic acid moiety is critical to ensure compatibility with the peptide coupling and deprotection steps. Allyl esters are often employed as they can be selectively removed under mild conditions using a palladium catalyst nih.gov.
| Synthesis Method | Description |
| Solution-Phase Synthesis | Peptide bond formation occurs in a homogenous solution, requiring purification after each step. Useful for large-scale synthesis mdpi.comchempep.com. |
| Solid-Phase Peptide Synthesis (SPPS) | The peptide is assembled sequentially on an insoluble resin, simplifying purification researchgate.netchempep.com. |
| Fragment Condensation | Pre-synthesized peptide fragments are coupled together in solution, which is advantageous for long or complex peptides chempep.com. |
This table outlines the primary methods used for the synthesis of peptides, which can be adapted for the incorporation of this compound.
Enzymatic Interactions and Mechanistic Insights into 2 Amino 3 Phenylpropyl Phosphonic Acid Analogues
Aminopeptidase (B13392206) Inhibition Studies
Aminopeptidases are a class of proteolytic enzymes found throughout all life forms, playing crucial roles in protein degradation, peptide metabolism, and cellular regulation. Many of these are metalloenzymes, relying on a metal ion cofactor, typically zinc, for their catalytic activity. The phosphonic acid moiety in analogues of (2-amino-3-phenylpropyl)phosphonic acid is particularly effective at interacting with these metal ions, leading to potent enzyme inhibition.
Analogues of this compound have been systematically evaluated for their inhibitory effects on alanyl aminopeptidases, specifically the human (hAPN, also known as CD13) and porcine (pAPN) forms. nih.gov Research indicates that these homophenylalanine derivatives demonstrate a higher inhibitory potential compared to their corresponding phenylalanine analogues. nih.govnih.gov
The inhibition constants for these compounds are often in the submicromolar range for hAPN and the micromolar range for pAPN. nih.govnih.gov This difference in potency highlights structural distinctions between the active sites of the human and porcine enzymes, despite their high sequence similarity. One of the most potent compounds identified in these studies is 1-amino-3-(3-fluorophenyl)propylphosphonic acid, which stands out as a highly effective low-molecular-weight inhibitor for both hAPN and pAPN. nih.govnih.gov The potency of these homophenylalanine analogues makes them among the most active inhibitors of aminopeptidase N (APN) within the class of phosphonic and phosphinic derivatives reported. nih.gov
| Compound | Substitution on Phenyl Ring | hAPN (Ki µM) | pAPN (Ki µM) |
|---|---|---|---|
| This compound | None | 0.59 ± 0.03 | 1.5 ± 0.1 |
| Analogue 15b | 2-Fluoro | 0.54 ± 0.03 | 1.2 ± 0.1 |
| Analogue 15c | 3-Fluoro | 0.29 ± 0.01 | 0.81 ± 0.03 |
| Analogue 15d | 4-Fluoro | 0.31 ± 0.01 | 1.1 ± 0.1 |
| Analogue 15e | 4-Bromo | 0.36 ± 0.01 | 1.2 ± 0.1 |
Alanyl aminopeptidases like APN belong to the M1 family of zinc-dependent metallopeptidases. nih.gov The catalytic mechanism of these enzymes involves a zinc ion in the active site, which activates a water molecule to hydrolyze the N-terminal peptide bond of substrates. Phosphonic acid-based inhibitors, such as this compound analogues, are designed to mimic the tetrahedral transition state of this hydrolysis reaction. nih.gov
The primary mechanism of inhibition is the potent interaction between the negatively charged phosphonate (B1237965) group and the catalytic zinc ion (Zn²⁺) within the enzyme's active site. nih.gov This coordination is a key feature of their inhibitory activity. While phosphonates are effective, other zinc-binding moieties like 2-aminothiols can exhibit even stronger affinity for the zinc ion, sometimes resulting in inhibition that is orders of magnitude more potent. nih.gov The evaluation of these compounds against various metalloaminopeptidases helps to understand the selectivity and structural requirements for inhibiting different members of this large enzyme family. nih.gov
Leucyl-cystinyl aminopeptidase (LNPEP), also known as insulin-regulated aminopeptidase (IRAP) or oxytocinase, is another important member of the M1 family of zinc metallopeptidases. wikipedia.orggenecards.org It shares structural homology with other M1 aminopeptidases like ERAP1 and ERAP2. wikipedia.org LNPEP is involved in cleaving N-terminal amino acids from various peptide hormones, including oxytocin, vasopressin, and angiotensin III, and plays a role in memory and cognition. genecards.orguniprot.org
While specific inhibition data for this compound against LNPEP is not extensively documented in publicly available literature, studies on structurally related phosphinic pseudotripeptides have demonstrated that LNPEP/IRAP is a highly viable target for this class of inhibitors. nih.gov These studies have yielded potent, low-nanomolar inhibitors of LNPEP/IRAP and ERAP2. nih.govresearchgate.net The research underscores that the specificity and potency of these inhibitors are critically dependent on the nature of the side chains at positions interacting with the enzyme's binding pockets (P1' and P2'). nih.gov This suggests that analogues of this compound could be tailored to achieve high specificity and potency for LNPEP by modifying the peptide-like portions of the molecule.
Structure-Activity Relationship (SAR) Elucidation
The systematic study of how structural modifications to this compound analogues affect their inhibitory activity provides crucial insights into the topology of the enzyme's active site. This structure-activity relationship (SAR) analysis is fundamental for designing more potent and selective inhibitors.
SAR studies on this class of compounds have revealed several key trends. A primary finding is the superior inhibitory activity of homophenylalanine analogues (with a -CH₂-CH₂-Ph side chain) compared to phenylalanine analogues (with a -CH₂-Ph side chain) against both hAPN and pAPN. nih.gov This suggests that the additional methylene (B1212753) group allows for more optimal positioning of the phenyl ring within the S1 hydrophobic pocket of the enzyme.
Furthermore, substitutions on the aromatic ring significantly modulate inhibitory potential. The introduction of halogen atoms, such as fluorine or bromine, at different positions on the phenyl ring leads to variations in potency. nih.gov For instance, a fluorine atom at the meta-position (3-Fluoro) of the phenyl ring results in one of the most potent inhibitors in the series for both hAPN and pAPN. nih.gov
| Substitution | Homophenylalanine Analogue (Ki vs hAPN) | Phenylalanine Analogue (Ki vs hAPN) | Homophenylalanine Analogue (Ki vs pAPN) | Phenylalanine Analogue (Ki vs pAPN) |
|---|---|---|---|---|
| None | 0.59 | 4.5 | 1.5 | 14 |
| 3-Fluoro | 0.29 | 1.8 | 0.81 | 5.5 |
| 4-Bromo | 0.36 | 2.1 | 1.2 | 5.8 |
The analysis of SAR data allows for the identification of the key pharmacophoric elements responsible for potent enzyme inhibition. For this compound analogues, these elements are primarily the phosphonic acid group, the alpha-amino group, and the phenylpropyl side chain.
Phosphonic Acid Group: This group is the cornerstone of the inhibitory activity. Its tetrahedral geometry mimics the transition state of peptide bond hydrolysis, and its ability to carry a negative charge allows it to act as a powerful zinc-chelating group, binding directly to the catalytic metal ion in the active site of metalloaminopeptidases. nih.govdiva-portal.org
Alpha-Amino Group: The protonated amino group is crucial for forming ionic interactions and hydrogen bonds with residues in the enzyme's active site, often anchoring the inhibitor in a manner similar to the N-terminus of a natural peptide substrate.
Computational and Spectroscopic Approaches to Enzyme-Inhibitor Complex Characterization
The elucidation of the precise interactions between this compound analogues and their target enzymes is greatly enhanced by a combination of computational and spectroscopic methods. These approaches provide detailed insights into the binding mechanisms and the resulting structural changes in the enzyme-inhibitor complexes, which are crucial for understanding their inhibitory potential.
Molecular Docking and Dynamics Simulations of Binding Modes
Molecular modeling techniques, including docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing the binding modes of inhibitors within an enzyme's active site. nih.govchemrxiv.org These computational methods have been instrumental in understanding the structure-activity relationships of this compound analogues and guiding the design of more potent inhibitors. nih.gov
Studies on phosphonic acid analogues of phenylalanine and homophenylalanine as inhibitors of alanyl aminopeptidases, such as human aminopeptidase N (hAPN) and porcine aminopeptidase N (pAPN), have utilized molecular modeling to elucidate their binding interactions. nih.govnih.gov These simulations have revealed that the aminophosphonate portion of these inhibitors binds in a highly consistent manner across different analogues. nih.govproquest.com The variations in inhibitory activity are often attributed to the positioning of the aromatic side chain within the enzyme's binding pocket. proquest.com
For instance, molecular docking of phosphonic acid analogues of phenylglycine into the active site of pAPN has shown that the aminophosphonate fragment is bound uniformly. nih.gov The differences in affinity among the analogues were primarily due to the substitution patterns on their phenyl rings. The main feature of the pAPN active site is a spacious hydrophobic S1 pocket, which accommodates the N-terminal hydrophobic amino acids of substrates. nih.gov This pocket is primarily formed by residues such as Ala348, Ala361, and Val380. nih.gov
Induced fit docking algorithms are often employed to account for the flexibility of the enzyme's active site upon inhibitor binding. nih.govnih.gov Molecular dynamics simulations, which can span from nanoseconds to microseconds, provide a dynamic view of the enzyme-inhibitor complex, revealing conformational changes and the stability of interactions over time. nih.govmdpi.com For example, MD simulations can track the root-mean-square deviation (RMSD) of the protein's backbone to assess structural stability upon ligand binding and calculate the binding free energy to quantify the affinity of the inhibitor for the enzyme. mdpi.com Hydrogen bond analysis throughout the simulation can identify key residues involved in maintaining the stability of the complex. nih.gov
The following table summarizes the key amino acid residues involved in the binding of phosphonic acid analogues to aminopeptidases, as identified through molecular modeling studies.
| Enzyme Target | Inhibitor Type | Key Interacting Residues | Interaction Type |
| Porcine Aminopeptidase N (pAPN) | Phenylglycine Analogues | Ala348, Ala361, Val380 | Hydrophobic Interactions in S1 pocket |
| Human Aminopeptidase N (hAPN) | Phenylalanine/Homophenylalanine Analogues | Not explicitly detailed in provided abstracts | --- |
| Bovine Lens Leucine Aminopeptidase (blLAP) | Phenylglycine Analogues | Aspartic and Glutamic Acids | Metal Ion Coordination |
| Tomato Acidic Leucine Aminopeptidase (tLAPA) | Phenylglycine Analogues | Aspartic and Glutamic Acids | Metal Ion Coordination |
Spectroscopic Investigations of Conformational Changes Upon Binding
Spectroscopic techniques provide experimental evidence for the conformational changes that occur in an enzyme upon the binding of an inhibitor like this compound and its analogues. These methods are essential for validating and complementing the insights gained from computational models. nih.govresearchgate.net
X-ray crystallography is a primary method for determining the three-dimensional structure of enzyme-inhibitor complexes at atomic resolution. The crystal structures of human and porcine M1 aminopeptidases have been solved, providing a static yet detailed picture of the active site and how inhibitors bind. nih.gov These structures serve as the foundation for molecular docking and dynamics studies.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying the structure and dynamics of proteins and their complexes in solution. nih.gov NMR can provide information about the specific atoms involved in the binding interaction and can detect subtle conformational changes in both the inhibitor and the enzyme upon complex formation.
Other spectroscopic techniques such as Fourier-transform infrared (FT-IR) and Raman spectroscopy can be used to probe the vibrational modes of the enzyme and inhibitor, offering insights into changes in secondary structure and the local environment of specific functional groups upon binding. nih.govresearchgate.net For instance, the binding of an inhibitor can lead to shifts in the amide I and II bands of the protein's infrared spectrum, indicating alterations in the protein's backbone conformation.
Calorimetric techniques, such as Isothermal Titration Calorimetry (ITC), directly measure the thermodynamic parameters of binding, including the enthalpy (ΔH) and entropy (ΔS) changes. Studies on the binding of aminophosphonic acid enantiomers to phenylalanine ammonia-lyases have shown that the binding is enthalpy-driven, which is indicative of hydrophobic interactions, hydrophilic interactions, and the formation of salt bridges between the ligand and the protein. nih.gov
The following table provides an overview of spectroscopic and related techniques used to characterize enzyme-inhibitor interactions.
| Technique | Information Obtained | Relevance to this compound analogues |
| X-ray Crystallography | High-resolution 3D structure of the enzyme-inhibitor complex. | Provides a static snapshot of the binding mode and key interactions. nih.gov |
| Nuclear Magnetic Resonance (NMR) | Dynamics and structure in solution; identifies interacting residues. | Confirms binding and characterizes conformational changes in a more native-like environment. nih.gov |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Changes in protein secondary structure (α-helix, β-sheet). | Detects global conformational changes in the enzyme upon inhibitor binding. researchgate.net |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (Kd, ΔH, ΔS). | Quantifies the binding affinity and elucidates the driving forces of the interaction. nih.gov |
Exploration of Biological Functions and Underlying Mechanisms of 2 Amino 3 Phenylpropyl Phosphonic Acid Analogues
Role as Biomimetic Derivatives of Natural Amino Acids
(2-Amino-3-phenylpropyl)phosphonic acid is a structural analogue of the natural amino acid phenylalanine. This class of compounds, known as aminophosphonic acids, are considered bioisosteres of amino acids, where a tetrahedral phosphonic acid group (PO₃H₂) replaces the planar carboxylic acid group (COOH). This substitution is critical to their biological function; the phosphonate (B1237965) moiety is resistant to hydrolysis by enzymes that typically cleave phosphate (B84403) groups, enhancing the compound's stability in biological environments. nih.gov
The structural mimicry allows these compounds to act as antimetabolites, competing with their natural amino acid counterparts for the active sites of enzymes and cellular receptors. nih.gov This interaction can lead to the inhibition of enzymes involved in peptide metabolism. The tetrahedral geometry of the phosphonic acid functionality is thought to mimic the high-energy transition state of peptide bond hydrolysis, making these compounds effective enzyme inhibitors. nih.gov
Specifically, analogues of phenylalanine and homophenylalanine (which has an extra methylene (B1212753) group) have been synthesized to target various enzymes. For example, a library of phosphonic acid analogues of phenylalanine and homophenylalanine, with substitutions on the phenyl ring, were developed and evaluated as inhibitors of human and porcine alanyl aminopeptidases (APN/CD13). nih.govmdpi.com These studies underscore the principle of using phenylalanine analogues to probe and inhibit specific enzyme functions. Another related compound, 2-aminoindan-2-phosphonic acid, a conformationally restricted analogue of phenylalanine, has been shown to be a competitive, time-dependent inhibitor of phenylalanine ammonia-lyase (PAL). nih.gov
Investigation of Antimetabolic Pathways
Potential as Folate Biosynthesis Inhibitors
A comprehensive literature search did not yield specific information linking this compound or its direct analogues to the inhibition of the folate biosynthesis pathway. Research into antifolates, which are crucial antimetabolites, has historically focused on other chemical classes, such as sulfonamides and diaminopyrimidines like methotrexate. mdpi.comyoutube.com These compounds function by inhibiting key enzymes in the folate pathway, such as dihydropteroate (B1496061) synthase and dihydrofolate reductase. youtube.com There is no indication in the searched literature that phosphonic acid-based amino acid analogues have been investigated for this specific antimetabolic pathway.
Cellular Investigations of Activity in Model Systems
Studies on Cell-Based Assays
While no studies were identified that specifically used the HEK293S GnTI- cell line to test the activity of this compound, broader research has been conducted on the cytotoxic effects of α-aminophosphonic derivatives in various human cancer cell lines. These studies provide insight into the potential cellular activities of this class of compounds.
In one study, a library of novel α-aminophosphonate derivatives was evaluated for cytotoxic activity against cell lines from different tissue origins, including skin (A431), lung (Ebc-1), breast (MDA-MB 231), and prostate (PC-3). nih.gov The cells were treated with the compounds for 24 hours, and cell viability was assessed after an additional 72 hours using an MTT assay. Several derivatives demonstrated significant, and in some cases selective, cytostatic effects. nih.gov
Another study screened the antiproliferative effects of newly synthesized α-aminophosphorus compounds on human lung adenocarcinoma cells (A549) and compared the activity to non-malignant lung fibroblasts (MCR-5). nih.gov This work highlighted that several of the tested compounds exhibited good activity against the A549 cell line and showed selectivity for cancer cells over the non-malignant cell line. nih.gov
The results from a representative study on the cytostatic effects of various α-aminophosphonate derivatives are summarized below.
| Compound | Cell Line | Concentration (µM) | Cytostasis (%) |
|---|---|---|---|
| 2a | A431 (Skin) | 50 | 43.7 ± 3.5 |
| 2b | A431 (Skin) | 50 | 45.1 ± 6.9 |
| 2f | A431 (Skin) | 250 | 92.8 ± 0.3 |
| Ebc-1 (Lung) | 250 | 90.4 ± 0.3 | |
| MDA-MB 231 (Breast) | 250 | 90.6 ± 0.3 | |
| PC-3 (Prostate) | 250 | 87.3 ± 0.7 |
Data adapted from a study on the cytostatic effects of α-aminophosphonic derivatives. nih.gov
Mechanistic Studies on Nematicidal Efficacy
Based on a thorough review of the available literature, no studies were found that investigated the nematicidal efficacy or mechanisms of this compound or its analogues. Research into nematicidal compounds has typically focused on other classes of chemicals, such as saponins (B1172615) and specific agrochemicals like abamectin. researchgate.net
Analytical and Characterization Methodologies for 2 Amino 3 Phenylpropyl Phosphonic Acid and Its Analogues
Chromatographic Separation and Purity Assessment (e.g., High-Performance Liquid Chromatography)
Chromatographic methods are indispensable for the separation of aminophosphonic acids from reaction mixtures and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose.
Due to the polar nature and often poor UV absorbance of aminophosphonic acids, direct analysis can be challenging. A common strategy involves pre-column derivatization, where the primary amino group is reacted with a labeling agent to form a highly fluorescent product. nih.gov One of the most common derivatizing agents is o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol, such as ethanethiol (B150549) or 3-mercaptopropionic acid, to form intensely fluorescent isoindole derivatives. nih.govnih.gov This allows for sensitive detection using a fluorescence detector.
The separation is typically achieved using reversed-phase HPLC. nih.gov The stationary phase is often a nonpolar material, such as octadecylsilyl silica (B1680970) gel (ODS or C18). nih.gov The mobile phase usually consists of an aqueous buffer (e.g., sodium acetate, ammonium (B1175870) acetate, or potassium phosphate) and an organic modifier like acetonitrile (B52724) or methanol, run in a gradient to ensure efficient separation. nih.govnih.govnih.gov
For chiral analogues, HPLC with a chiral stationary phase is employed to separate enantiomers and determine enantiomeric purity or enantiomeric excess (ee). nih.govmdpi.com In addition to analytical HPLC, preparative column chromatography using silica gel as the stationary phase is a standard method for the purification of these compounds after synthesis. nih.gov
Table 1: Example HPLC Conditions for Aminophosphonic Acid Analysis This table is a composite of typical methodologies described in the literature and may require optimization for specific analytes.
| Parameter | Condition | Source(s) |
| Column | Reversed-phase C18 (ODS-2) | nih.gov |
| Mobile Phase A | Aqueous buffer (e.g., 30-50 mM Potassium/Sodium Phosphate (B84403) or Acetate) | nih.govnih.gov |
| Mobile Phase B | Acetonitrile/Methanol | nih.govnih.gov |
| Derivatization | Pre-column with o-phthalaldehyde (OPA) and a thiol (e.g., ethanethiol) | nih.gov |
| Detection | Fluorescence (e.g., Excitation: 340 nm, Emission: 450 nm) | nih.govnih.gov |
| Flow Rate | Typically 0.5 - 1.5 mL/min | mdpi.com |
| Analysis Time | Gradient elution, total run time typically 25-40 minutes | nih.gov |
Spectroscopic Elucidation of Molecular Structure (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic techniques provide detailed information about the molecular structure, confirming the connectivity of atoms and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for the structural elucidation of aminophosphonates. A combination of ¹H, ¹³C, and ³¹P NMR experiments is typically used. tsijournals.com
¹H NMR: Proton NMR spectra confirm the presence of different types of protons in the molecule. Aromatic protons of the phenyl group typically appear as multiplets in the δ 6.5-8.0 ppm region. tsijournals.com The proton of the N-H group can be observed as a singlet or broad peak, with its chemical shift being variable (e.g., δ 4.7-5.1 ppm). tsijournals.com Protons on the carbon backbone resonate at specific shifts influenced by the adjacent amino and phosphonate (B1237965) groups. tsijournals.comnih.gov
¹³C NMR: Carbon NMR provides information on the carbon framework of the molecule. A key feature in the ¹³C NMR spectra of aminophosphonates is the carbon atom directly bonded to the phosphorus atom. This carbon signal appears as a doublet due to coupling with the phosphorus nucleus (¹JC-P), with coupling constants often exceeding 130 Hz. mdpi.comsemanticscholar.org Aromatic carbons and other carbons in the propyl chain appear at their characteristic chemical shifts. nih.govmdpi.com
³¹P NMR: Phosphorus-31 NMR is used to unequivocally confirm the presence of the phosphonate group. For α-aminophosphonates, a single signal is typically observed in a characteristic region of the spectrum, for example, between δ 18 and δ 30 ppm. mdpi.comsemanticscholar.org
Table 2: Representative NMR Data for Aminophosphonate Analogues
| Nucleus | Feature | Typical Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Source(s) |
| ¹H | Aromatic (Ar-H) | 6.5 - 8.2 | - | tsijournals.comnih.gov |
| Amine (N-H) | 4.7 - 5.2 (variable) | - | tsijournals.com | |
| ¹³C | Carbon-Phosphorus (C-P) | 45 - 60 | ¹JC-P = 130 - 160 | mdpi.commdpi.comsemanticscholar.org |
| Aromatic (Ar-C) | 114 - 157 | - | nih.govtandfonline.com | |
| ³¹P | Phosphonate (-PO(OR)₂) | 18 - 30 | - | mdpi.comsemanticscholar.org |
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. tsijournals.com Techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) can be used to generate ions of the intact molecule, allowing for the determination of its molecular formula. Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, provide data on the molecule's substructures, further confirming its identity. sigmaaldrich.com For instance, fragmentation often involves the loss of groups related to the phosphonic acid moiety and side chains.
Q & A
Basic: What analytical techniques are recommended for detecting (2-Amino-3-phenylpropyl)phosphonic acid in plant-based samples?
Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting phosphonic acid derivatives in complex matrices like plant tissues. Sample preparation should include extraction with acidified methanol (e.g., 0.1% formic acid) to improve recovery rates, followed by solid-phase extraction (SPE) to remove interfering organic acids. Matrix-matched calibration is critical to account for signal suppression/enhancement effects . For quantification, ensure conversion factors (e.g., molecular weight adjustments between phosphonic acid and its derivatives) are applied to align with regulatory reporting requirements .
Advanced: How can researchers resolve discrepancies in phosphonic acid quantification when different reporting limits (RLs) are applied across laboratories?
Methodological Answer:
Discrepancies arise due to variable RLs (e.g., 0.01–0.2 mg/kg in EU labs). To harmonize
- Use laboratories with RLs ≤0.01 mg/kg to maximize sensitivity and avoid underreporting .
- Include internal reference materials with known phosphonic acid concentrations to validate inter-laboratory consistency.
- Apply statistical normalization (e.g., Z-score analysis) to compare datasets from labs with divergent RLs. Case-by-case evaluation of contamination sources (e.g., environmental vs. synthetic) is also essential to contextualize results .
Basic: What is the molecular basis for distinguishing this compound from structurally similar phosphonic acid derivatives in analytical workflows?
Methodological Answer:
Structural differentiation relies on:
- High-resolution mass spectrometry (HRMS): Accurate mass measurements (<5 ppm error) to distinguish molecular formulae (e.g., C₉H₁₄NO₃P vs. C₃H₁₀NO₃P for 3-aminopropylphosphonic acid) .
- NMR spectroscopy: Characteristic shifts for the phenyl group (e.g., aromatic protons at ~7.3 ppm) and phosphonic acid moiety (δ ~10–15 ppm for P-OH) .
- Ion mobility spectrometry (IMS): Collision cross-section (CCS) values to separate isomers with identical masses .
Advanced: What experimental strategies are effective in tracing the origin of this compound residues when environmental degradation pathways are suspected?
Methodological Answer:
- Isotopic labeling: Use ¹³C- or ¹⁵N-labeled precursors in degradation studies to track metabolite formation pathways .
- Comparative degradation kinetics: Compare abiotic (e.g., UV/heat) and enzymatic degradation rates in controlled environments. For example, fosetyl-aluminum degrades to phosphonic acid under humid conditions, while microbial activity accelerates breakdown .
- Source apportionment modeling: Combine residue data with geospatial factors (e.g., soil pH, proximity to treated fields) to identify contamination sources .
Basic: What are the critical considerations in sample preparation for phosphonic acid analysis to avoid false positives from laboratory contaminants?
Methodological Answer:
- Cleanroom protocols: Use laminar flow hoods and pre-washed glassware to minimize airborne or surface contamination .
- Blanks and controls: Include procedural blanks (solvent-only extracts) and negative controls (untreated plant matrices) in every batch.
- Storage conditions: Store samples at –80°C to prevent enzymatic degradation, and avoid thaw-refreeze cycles .
Advanced: How should researchers design degradation studies to differentiate between enzymatic and abiotic breakdown of this compound in environmental matrices?
Methodological Answer:
- Inhibitor assays: Add protease inhibitors (e.g., PMSF) or antimicrobial agents (e.g., sodium azide) to soil/water samples to suppress enzymatic activity, isolating abiotic degradation .
- Temperature gradients: Compare degradation rates at 4°C (minimal enzyme activity) vs. 25°C (optimal microbial activity).
- Metabolite profiling: Monitor unique breakdown products (e.g., phenylpropionic acid from side-chain cleavage) via HRMS to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
